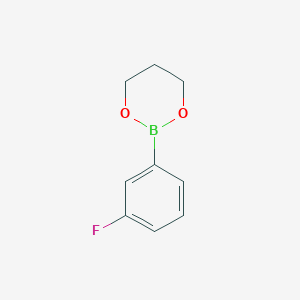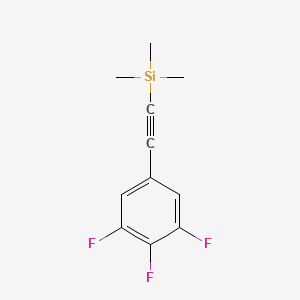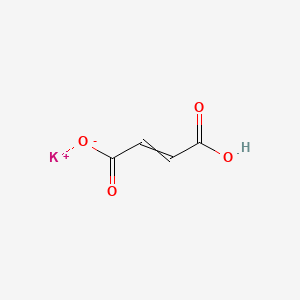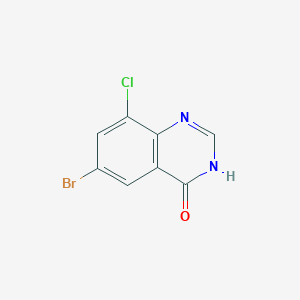
2-(3-Fluorophenyl)-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)-1,3,2-dioxaborinane is an organoboron compound that features a boron atom bonded to a 3-fluorophenyl group and a 1,3,2-dioxaborinane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-Fluorophenyl)-1,3,2-dioxaborinane typically involves the reaction of 3-fluorophenylboronic acid with a diol, such as ethylene glycol, under dehydrating conditions to form the dioxaborinane ring. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the boron-oxygen bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The boron atom in the compound can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-(3-Fluorophenyl)-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of biaryl compounds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its use in the development of boron-containing drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-1,3,2-dioxaborinane involves its ability to participate in various chemical reactions due to the presence of the boron atom and the fluorine-substituted phenyl ring. The boron atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The fluorine atom enhances the compound’s reactivity by increasing the electrophilicity of the phenyl ring, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the fluorine substituent and the dioxaborinane ring.
3-Fluorophenylboronic acid: Contains the fluorine substituent but lacks the dioxaborinane ring.
1,3,2-Dioxaborinane: Lacks the fluorine-substituted phenyl group.
Uniqueness
2-(3-Fluorophenyl)-1,3,2-dioxaborinane is unique due to the combination of the fluorine-substituted phenyl group and the dioxaborinane ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C9H10BFO2 |
|---|---|
Molecular Weight |
179.99 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C9H10BFO2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7H,2,5-6H2 |
InChI Key |
DZJAYVOWFXQZGE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide](/img/structure/B12505472.png)

![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12505489.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(propan-2-yl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505497.png)
![zinc;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12505500.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12505505.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12505512.png)
![1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12505518.png)
![1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(imidazol-1-YL)prop-2-EN-1-one](/img/structure/B12505526.png)



![5-{[5-(2,3-Dichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12505562.png)

